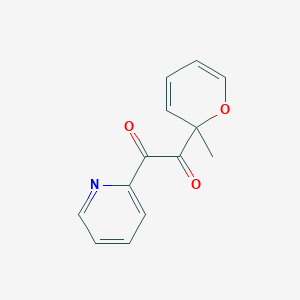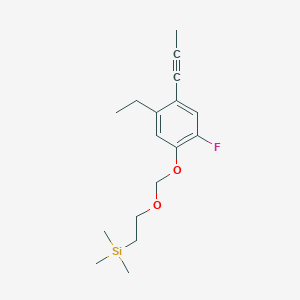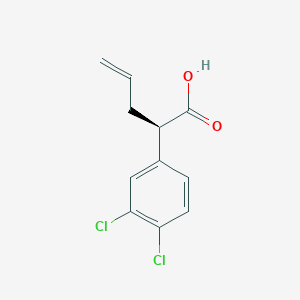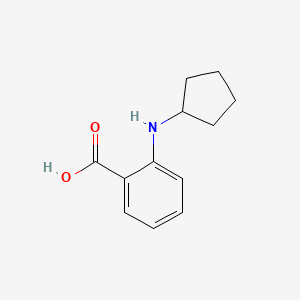![molecular formula C7H11NO2 B13095303 1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)
1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of ethylene, a plant hormone. This compound is structurally unique due to its cyclopropane ring, which imparts significant rigidity and stability.
Preparation Methods
The synthesis of 1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid involves several methods:
Alkylation of Glycine Equivalents: This method uses 1,2-electrophiles to alkylate glycine equivalents, forming the cyclopropane ring.
Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the desired compound.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid undergoes various chemical reactions:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using halogenating agents.
These reactions produce a range of products, including ethylene and other cyclopropane derivatives, which are valuable in various applications.
Scientific Research Applications
1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The primary mechanism of action of 1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid involves its role as a precursor to ethylene. The compound is synthesized from S-adenosyl-L-methionine by ACC synthase and subsequently oxidized to ethylene by ACC oxidase . This process regulates various plant physiological processes, including growth, development, and stress responses .
Comparison with Similar Compounds
1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid is compared with other similar compounds such as:
1-Aminocyclopropane-1-carboxylic acid: Both compounds are precursors to ethylene, but 1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid has a more rigid structure due to the additional cyclopropane ring.
Coronamic Acid: This compound shares structural similarities but differs in its biological activity and applications.
Norcoronamic Acid: Similar in structure, but with distinct functional properties and uses.
These comparisons highlight the unique structural and functional attributes of 1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
1-(1-aminocyclopropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(3-4-7)6(1-2-6)5(9)10/h1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMJQJPCBYKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














